molecular formula C20H17N3O3S2 B2473634 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide CAS No. 923146-50-3

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide

Cat. No. B2473634
CAS RN: 923146-50-3
M. Wt: 411.49
InChI Key: BXEYRYQULKRXCN-UHFFFAOYSA-N
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Description

“N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring is attached to a naphthalene ring through a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring attached to a naphthalene ring through a carboxamide group . The benzothiazole ring contains a sulfur and a nitrogen atom, and the naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the benzothiazole and naphthalene rings. For example, the presence of the sulfamoyl group could affect the compound’s solubility and stability .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Naphthalene derivatives, such as those indicated for amyloid imaging, have shown promise in enhancing our understanding of Alzheimer’s disease. A study by Nordberg (2007) reviews the progress in developing amyloid imaging ligands, crucial for measuring amyloid in vivo in the brain of Alzheimer's disease patients. These compounds, including radioligands like [18F]FDDNP and [11C]PIB, have facilitated a breakthrough in early detection and the evaluation of new antiamyloid therapies in Alzheimer's disease through PET amyloid imaging techniques. The ability to detect increases in amyloid in the brains of patients with mild cognitive impairment underscores the compound's importance in medical research and potential treatment strategies (Nordberg, 2007).

Heterocyclic Naphthalimides in Medicinal Chemistry

Heterocyclic naphthalimides, related to the naphthalene framework, have shown extensive potential in medicinal applications. Gong et al. (2016) discuss the role of naphthalimide derivatives in interacting with various biological targets, showcasing their potential as anticancer agents, among other uses. The review highlights some naphthalimides in clinical trials and their broad applications, including as artificial ion receptors, fluorescent probes, and cell imaging agents. This indicates the compound's versatility and the ongoing research into its applications across medical and biological sciences (Gong et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Benzothiazoles are found in a variety of biologically active compounds and drugs, so it’s possible that this compound could have interesting biological activity .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-23(2)28(25,26)14-10-11-17-18(12-14)27-20(21-17)22-19(24)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEYRYQULKRXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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